1,4-Dihydro-2,5,8-trimethylnaphthalene
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Overview
Description
1,4-Dihydro-2,5,8-trimethylnaphthalene is an organic compound with the molecular formula C13H16 It belongs to the class of naphthalenes, which are characterized by two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-2,5,8-trimethylnaphthalene typically involves the hydrogenation of 2,5,8-trimethylnaphthalene. The reaction is carried out under high pressure and temperature conditions in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The hydrogenation process reduces the double bonds in the naphthalene ring, resulting in the formation of the dihydro derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield of the desired product. The reaction conditions are optimized to achieve maximum conversion and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-2,5,8-trimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is used for reduction.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Tetrahydro derivatives
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
1,4-Dihydro-2,5,8-trimethylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dihydro-2,5,8-trimethylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydro-1,5,8-trimethylnaphthalene
- 1,4,5-Trimethylnaphthalene
- 1,2-Dihydro-1,1,6-trimethylnaphthalene
Uniqueness
1,4-Dihydro-2,5,8-trimethylnaphthalene is unique due to its specific substitution pattern and the presence of three methyl groups at positions 2, 5, and 8. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
30316-19-9 |
---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
2,5,8-trimethyl-1,4-dihydronaphthalene |
InChI |
InChI=1S/C13H16/c1-9-4-7-12-10(2)5-6-11(3)13(12)8-9/h4-6H,7-8H2,1-3H3 |
InChI Key |
IHKOCLLCECPECA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2=C(C=CC(=C2C1)C)C |
Origin of Product |
United States |
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